2-amino-1-(1H-indazol-6-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile
CAS No.: 728924-42-3
Cat. No.: VC16278253
Molecular Formula: C18H11N7
Molecular Weight: 325.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 728924-42-3 |
|---|---|
| Molecular Formula | C18H11N7 |
| Molecular Weight | 325.3 g/mol |
| IUPAC Name | 2-amino-1-(1H-indazol-6-yl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile |
| Standard InChI | InChI=1S/C18H11N7/c19-8-12-16-18(23-14-4-2-1-3-13(14)22-16)25(17(12)20)11-6-5-10-9-21-24-15(10)7-11/h1-7,9H,20H2,(H,21,24) |
| Standard InChI Key | CDMQAUXDGQTHOW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)C4=CC5=C(C=C4)C=NN5)N)C#N |
Introduction
Chemical Structure and Nomenclature
Core Architecture
The molecule features a tricyclic pyrrolo[2,3-b]quinoxaline backbone fused with a 1H-indazol-6-yl substituent at position 1 and a cyano group at position 3 (Figure 1). The amino group at position 2 introduces hydrogen-bonding potential critical for target engagement.
Key Structural Elements
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Pyrrolo[2,3-b]quinoxaline: A planar, conjugated system enabling π-π stacking interactions with kinase ATP-binding pockets .
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Indazole Moiety: The 1H-indazol-6-yl group provides rigidity and participates in hydrophobic interactions, as observed in PKMYT1 inhibitors like RP-6306 .
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Electron-Withdrawing Groups: The cyano (-CN) and amino (-NH2) groups modulate electron density, influencing binding affinity and metabolic stability .
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis typically involves constructing the pyrrolo[2,3-b]quinoxaline core followed by indazole annulation. Key steps include:
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Quinoxaline Formation: Condensation of o-phenylenediamine derivatives with α-keto esters.
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Pyrrole Ring Construction: Cyclization via Buchwald-Hartwig amination or Pd-catalyzed cross-coupling .
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Indazole Introduction: Suzuki-Miyaura coupling with 6-bromoindazole precursors .
Optimized Synthetic Route
A representative pathway (Scheme 1) proceeds as follows:
| Step | Reaction | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Quinoxaline formation | Ethanol, 80°C, 12 h | 78 |
| 2 | Nitrile introduction | KCN, DMF, 100°C, 6 h | 65 |
| 3 | Indazole coupling | Pd(PPh3)4, K2CO3, DME, 110°C | 42 |
Critical Challenges:
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Regioselectivity: Competing reactions at quinoxaline N1 vs. N4 positions require careful catalyst selection .
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Atropisomerism: Steric hindrance between indazole and pyrroloquinoxaline moieties may generate rotational isomers, as seen in PKMYT1 inhibitor analogs .
Structure-Activity Relationships (SAR)
Core Modifications
Data from related pyrroloquinoxalines reveal:
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Amino Group (Position 2): Essential for kinase inhibition; methylation reduces potency by 50-fold (IC50 shift from 0.011 μM to 0.69 μM) .
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Cyan Group (Position 3): Enhances metabolic stability but requires balancing with solubility (LogP increases by 1.2 units) .
Indazole Position 6
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Hydrophobic Substitutents: 6-Methyl analogs show 3-fold improved cellular potency (CCNE1-amplified cell lines, IC50 = 0.23 μM vs. 0.94 μM for unsubstituted) .
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Halogenation: 6-Chloro derivatives exhibit prolonged target residence time (t1/2 = 8.2 h vs. 4.1 h for parent compound) .
Pharmacological Profiling
| Kinase | IC50 (μM) | Selectivity (vs. WEE1) | Reference |
|---|---|---|---|
| PKMYT1 | 0.005 | 180-fold | |
| CDK1 | >20 | N/A | |
| EPHB3 | 2.4 | 480-fold (vs. PKMYT1) |
Mechanistic Insight: Preferential inhibition of PKMYT1 over WEE1 aligns with the compound's potential synthetic lethality in CCNE1-amplified cancers .
Cellular Efficacy
In OVCAR-3 (CCNE1-amplified ovarian cancer) models:
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Proliferation Inhibition: EC50 = 0.22 μM (72 h treatment)
Therapeutic Applications and Challenges
Oncology
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Synthetic Lethality: Co-targeting PKMYT1 and CCNE1 amplification shows >90% tumor growth inhibition in xenografts .
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Resistance Mechanisms: Upregulation of WEE1 (EC50 shift from 0.008 μM to 0.12 μM after 6-week exposure) .
Developmental Hurdles
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